

An In-depth Technical Guide to the Structure and Function of BX471

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This technical guide provides a comprehensive overview of **BX471**, a potent and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCR1 signaling pathway.

Core Compound Characteristics

BX471, also known as ZK-811752, is a small molecule inhibitor of CCR1.[1][2] It has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and allergic rhinitis.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of **BX471** is presented in Table 1.



Property	Value	Reference	
Chemical Formula	C21H24CIFN4O3	H ₂₄ CIFN ₄ O ₃ [3][5]	
Molecular Weight	434.89 g/mol [5]		
CAS Number	217645-70-0	[3][5]	
Formal Name	N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-urea	[3]	
Purity	≥98%		
Solubility	Soluble in DMSO (≥ 100 mg/mL) and Ethanol (22 [5][6] mg/mL). Insoluble in water.		
Storage	Store at +4°C		

Bioavailability and Pharmacokinetics

BX471 has demonstrated oral activity with a bioavailability of approximately 60% in dogs.[6][7] [8] In mice, subcutaneous administration of 20 mg/kg results in peak plasma levels of 9 μM within 30 minutes, which decline to about 0.4 μM after 2 hours.[7][8]

Mechanism of Action

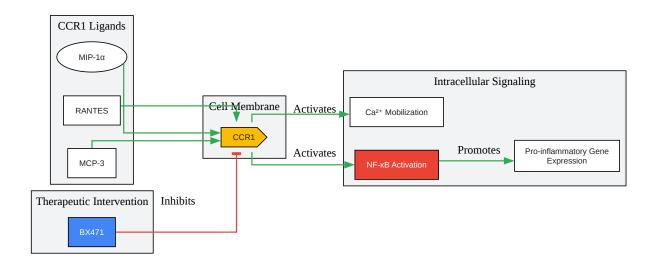
BX471 functions as a competitive antagonist of CCR1. It selectively binds to CCR1, thereby preventing the binding of its natural chemokine ligands, including Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), RANTES (CCL5), and Monocyte Chemoattractant Protein-3 (MCP-3/CCL7).[3][9] This blockade inhibits downstream signaling pathways that are crucial for leukocyte trafficking and inflammation.

Signaling Pathway

The primary mechanism of action of **BX471** involves the inhibition of the TNF- α activated NF- κ B signaling pathway.[9] By blocking CCR1, **BX471** prevents the activation of NF- κ B, a key



transcription factor for pro-inflammatory genes. This leads to a reduction in the expression of various inflammatory mediators.



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BX471 inhibits CCR1 signaling, preventing downstream inflammatory responses.

Biological Activity and Efficacy

BX471 is a potent and selective antagonist of human CCR1 with a Ki of 1 nM.[1] It exhibits over 250-fold selectivity for CCR1 compared to other chemokine receptors like CCR2, CCR5, and CXCR4.[8]

In Vitro Activity



Assay	Species	IC50 / Kı	Reference
MIP-1α Binding	Human	K _i = 1 nM	[1]
MCP-3 Binding	Human	K _i = 5.5 nM	[1]
RANTES Binding	Human	K _i = 2.8 nM	[3]
MIP-1α Induced Ca ²⁺ Mobilization	Human	IC ₅₀ = 5.8 ± 1 nM	[7]
MIP-1α Induced Ca ²⁺ Mobilization	Mouse	IC50 = 198 ± 7 nM	[7]
MIP-1α Binding	Mouse	K _i = 215 ± 46 nM	[7][10]

In Vivo Efficacy

BX471 has demonstrated anti-inflammatory effects in various animal models:

- Allergic Rhinitis: In a mouse model, BX471 inhibited eosinophil recruitment and suppressed the expression of pro-inflammatory mediators.[9]
- Multiple Sclerosis: In a rat model of experimental allergic encephalomyelitis, BX471
 effectively reduced disease severity.[7]
- Renal Fibrosis: BX471 decreased renal fibrosis in a mouse model of obstructive nephropathy.
- Sepsis: Treatment with BX471 attenuated the systemic inflammatory response in a sepsis model.[3]

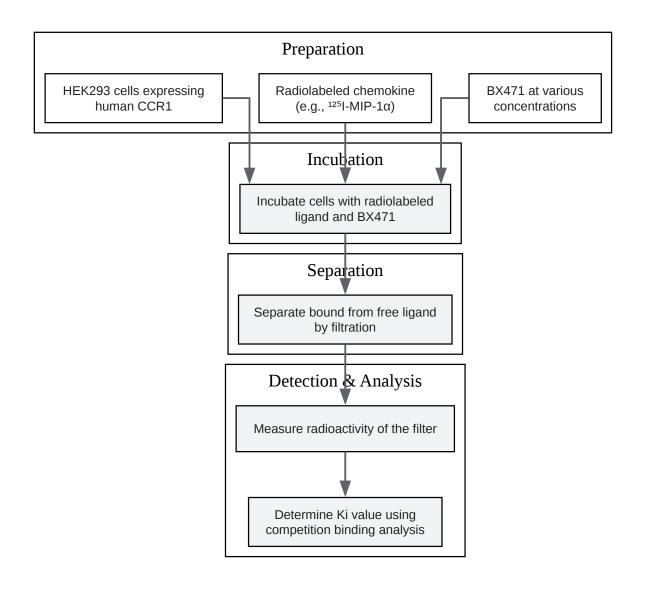
Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

CCR1 Binding Assay

This protocol outlines the procedure to determine the binding affinity of **BX471** to CCR1.





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Workflow for a competitive radioligand binding assay to determine Ki of **BX471**.

Methodology:

- Cell Preparation: Use HEK293 cells stably transfected with the human CCR1 receptor.
- Ligand Preparation: Prepare a stock solution of a radiolabeled CCR1 ligand, such as 125 I- MIP-1 α .
- Competition Assay: In a multi-well plate, incubate the CCR1-expressing cells with a fixed concentration of the radiolabeled ligand and varying concentrations of **BX471**.



- Incubation: Allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the cell-bound radioligand from the unbound ligand.
- Washing: Wash the filters to remove any non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of BX471.
 Calculate the IC₅₀ value, which is the concentration of BX471 that inhibits 50% of the specific binding of the radioligand. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.
 [1]

Calcium Mobilization Assay

This assay measures the ability of **BX471** to inhibit CCR1-mediated intracellular calcium mobilization.

Methodology:

- Cell Loading: Load CCR1-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.
- Baseline Measurement: Measure the baseline fluorescence of the cells.
- Compound Addition: Add varying concentrations of BX471 to the cells and incubate.
- Agonist Stimulation: Stimulate the cells with a CCR1 agonist (e.g., MIP- 1α).
- Fluorescence Measurement: Continuously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
- Data Analysis: Determine the IC₅₀ value of BX471 by plotting the inhibition of the calcium response against the concentration of BX471.[7][10]

Conclusion



BX471 is a well-characterized, potent, and selective antagonist of CCR1 with demonstrated efficacy in various preclinical models of inflammatory diseases. Its ability to block the CCR1 signaling pathway, particularly the TNF-α/NF-κB axis, makes it a valuable tool for research and a potential candidate for therapeutic development. This guide provides a foundational understanding of the structure, mechanism, and experimental validation of **BX471** for professionals in the field of drug discovery and development.

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